Dynamic Kinetic Asymmetric Transformation (DYKAT) Yield Advantage Over Classical Resolution Methods for Chiral 3-Butene-1,2-diol
The palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic 3,4-epoxy-1-butene using a chiral ligand–metal complex produced (2R)-3-butene-1,2-diol in 84% isolated yield with 85% enantiomeric excess (ee) [1]. This DYKAT method directly contrasts with classical resolution-based approaches, which are inherently limited to a maximum theoretical yield of 50% and often involve lengthier synthetic sequences [1]. The DYKAT process achieves a >1.6-fold improvement in maximum attainable yield relative to resolution strategies and operates with as little as 0.025 mol% catalyst loading, demonstrating scalability for industrial production of single-enantiomer vinylglycols [1].
| Evidence Dimension | Isolated yield of enantiomerically enriched (2R)-3-butene-1,2-diol |
|---|---|
| Target Compound Data | 84% isolated yield, 85% ee (using 0.025 mol% Pd catalyst) |
| Comparator Or Baseline | Classical resolution methods (maximum theoretical yield 50%, plus longer synthetic sequences) |
| Quantified Difference | ≥1.68× higher attainable yield; avoids 50% yield ceiling of resolution |
| Conditions | Pd-catalyzed DYKAT of 3,4-epoxy-1-butene with water as cosolvent |
Why This Matters
For procurement of chiral 3-butene-1,2-diol or its precursors, this yield advantage directly reduces cost per gram of enantiopure product and enables scalable manufacturing of pharmaceutical intermediates.
- [1] Trost BM, McEachern EJ. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. PNAS. 2004, 101(15), 5396–5399. doi:10.1073/pnas.0307047101. View Source
